Bromotrichlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

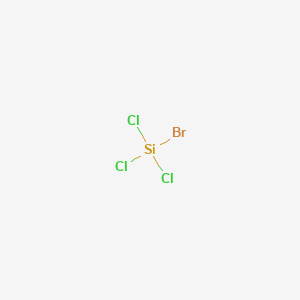

Bromotrichlorosilane: is a chemical compound with the formula SiBrCl₃ . It is a member of the silane family, which consists of silicon and hydrogen atoms, often combined with other elements such as halogens. Silanes are widely used in various industrial and research applications due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromotrichlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. The general reaction is as follows:

SiCl4+Br2→SiBrCl3+Cl2

Industrial Production Methods: In industrial settings, the production of silane, bromotrichloro- involves large-scale reactors where silicon tetrachloride and bromine are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The resulting compound is then purified through distillation or other separation techniques to obtain high-purity silane, bromotrichloro-.

Análisis De Reacciones Químicas

Types of Reactions: Bromotrichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halogen atoms.

Reduction Reactions: It can be reduced to form simpler silanes or silicon-containing compounds.

Oxidation Reactions: It can be oxidized to form silicon dioxide (SiO₂) and other silicon oxides.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, can react with silane, bromotrichloro- under mild conditions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are used in reduction reactions.

Oxidizing Agents: Such as oxygen (O₂) or hydrogen peroxide (H₂O₂), are used in oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Reduction Products: Simpler silanes or silicon-containing compounds.

Oxidation Products: Silicon dioxide (SiO₂) and other silicon oxides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Silicon-Based Material Synthesis

Bromotrichlorosilane serves as a precursor for the production of various silicon compounds, including silanes and silica. It is particularly used in the synthesis of polysiloxanes, which are essential in the production of elastomers, coatings, and adhesives. -

Surface Modification

The compound is employed to modify surfaces of materials to enhance properties such as hydrophobicity, adhesion, and biocompatibility. This application is crucial in fields like biomedical engineering, where surface characteristics can significantly affect material performance. -

Semiconductor Manufacturing

In the semiconductor industry, this compound is used for chemical vapor deposition (CVD) processes to deposit silicon films on substrates. The ability to form thin films with precise control over thickness and composition makes it invaluable for producing integrated circuits.

Data Table: Applications and Properties

| Application Area | Description | Key Benefits |

|---|---|---|

| Silicon Compound Synthesis | Used as a precursor for silanes and silica | High reactivity; versatile silicon source |

| Surface Modification | Enhances surface properties of materials | Improved hydrophobicity and adhesion |

| Semiconductor Manufacturing | Utilized in CVD for silicon film deposition | Precise control over film characteristics |

Case Study 1: Surface Modification in Biomedical Devices

A study demonstrated that treating titanium implants with this compound improved their biocompatibility by significantly increasing hydrophobicity. This modification led to enhanced protein adsorption, promoting better cell attachment and proliferation.

Case Study 2: CVD Processes in Electronics

Research conducted on the use of this compound in CVD processes showed that it effectively deposited high-purity silicon films on silicon wafers. The resulting films exhibited excellent electrical properties essential for high-performance semiconductor devices.

Mecanismo De Acción

The mechanism of action of silane, bromotrichloro- involves its ability to react with various substrates through substitution, reduction, and oxidation reactions. Its molecular targets include nucleophiles, reducing agents, and oxidizing agents, which interact with the silicon and halogen atoms in the compound. The pathways involved in these reactions are determined by the specific conditions and reagents used.

Comparación Con Compuestos Similares

- Silane, trichloromethyl- (SiCl₃CH₃)

- Silane, trichlorofluoro- (SiCl₃F)

- Silane, trichloroiodo- (SiCl₃I)

Comparison: Bromotrichlorosilane is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to other halogenated silanes. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the physical and chemical properties, such as boiling point and reactivity, differ among these compounds, making silane, bromotrichloro- suitable for specific applications where other silanes may not be as effective.

Propiedades

Número CAS |

13465-74-2 |

|---|---|

Fórmula molecular |

BrCl3Si |

Peso molecular |

214.34 g/mol |

Nombre IUPAC |

bromo(trichloro)silane |

InChI |

InChI=1S/BrCl3Si/c1-5(2,3)4 |

Clave InChI |

GGQKEDHYWOIABV-UHFFFAOYSA-N |

SMILES |

[Si](Cl)(Cl)(Cl)Br |

SMILES canónico |

[Si](Cl)(Cl)(Cl)Br |

Key on ui other cas no. |

13465-74-2 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

Bromotrichlorosilane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.